

The Role of FD-1080 Free Acid in Advanced Research: A Technical Guide

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Compound of Interest		
Compound Name:	FD-1080 free acid	
Cat. No.:	B15552502	Get Quote

For Researchers, Scientists, and Drug Development Professionals

FD-1080 free acid is a novel, small-molecule cyanine-based fluorophore that is playing a pivotal role in advancing in vivo imaging studies.[1][2] Its unique spectral properties, residing within the second near-infrared (NIR-II) window, offer researchers unprecedented capabilities for deep-tissue, high-resolution visualization of biological processes. This guide provides a comprehensive overview of **FD-1080** free acid, its applications, and the experimental protocols for its use.

Core Properties and Advantages

FD-1080 is distinguished by its excitation and emission spectra, which are both located in the NIR-II region (approximately 1000-1700 nm).[3] This characteristic is central to its utility in research, as light in this window experiences significantly reduced scattering and absorption by biological tissues, leading to deeper penetration and clearer images.[4]

Key advantages of **FD-1080 free acid** include:

- Deep Tissue Penetration: The 1064 nm excitation wavelength allows for visualization through intact skin, tissue, and even the skull.[3][5]
- High-Resolution Imaging: Researchers can achieve superior imaging resolution compared to traditional NIR-I fluorophores (650-980 nm).[1][3]



- Enhanced Photostability: FD-1080 exhibits greater stability under continuous laser irradiation compared to other commonly used dyes like Indocyanine Green (ICG).[1][4]
- Improved Water Solubility: The incorporation of sulfonic acid groups enhances its solubility in aqueous solutions, a crucial factor for in vivo applications.[4]
- Favorable Quantum Yield: While the quantum yield of the free acid is modest, it significantly increases upon binding to proteins like fetal bovine serum (FBS), enhancing its brightness in biological environments.[1][3]

Quantitative Data Summary

The optical and performance characteristics of **FD-1080 free acid** are summarized below.

Property	Value	Notes
Excitation Wavelength (λex)	~1064 nm	[1][3]
Emission Wavelength (λem)	~1080 nm	[1][3]
Quantum Yield (in Ethanol)	0.31%	[1]
Quantum Yield (with FBS)	5.94%	[1][3]
Hindlimb Vessel SBR (1064 nm ex.)	4.32	SBR: Signal-to-Background Ratio.[1]
Hindlimb Vessel FWHM (1064 nm ex.)	0.47 mm	FWHM: Full Width at Half- Maximum.[1]
Sagittal Sinus FWHM (1064 nm ex.)	0.65 mm	[1]
Sagittal Sinus FWHM (808 nm ex.)	1.43 mm	For comparison with NIR-I excitation.[1]

Applications in Research

The primary application of **FD-1080 free acid** is as a contrast agent for high-resolution in vivo fluorescence imaging.



Vasculature Imaging

FD-1080 is extensively used for the detailed visualization of blood vessels in various parts of the body, including the hindlimb, abdomen, and brain.[1][3] Its ability to provide sharp images of the vasculature is critical for studies in angiogenesis, vascular leakage, and other vascular pathologies.

Dynamic Physiological Monitoring

An innovative application of FD-1080 is the quantification of physiological processes. For instance, by dynamically imaging the craniocaudal motion of the liver, researchers can accurately measure the respiratory rate in awake and anesthetized mice.[1][3][5]

Development of NIR-Triggered Liposomes

FD-1080 can be incorporated into liposomal drug delivery systems.[3] These liposomes can be designed to release their therapeutic payload upon excitation with a 1080 nm NIR laser, offering a potential mechanism for targeted drug delivery.

Targeted Cancer Imaging

While FD-1080 itself is not a targeted agent, its structure allows for conjugation with targeting moieties, such as antibodies or peptides, to enable specific imaging of tumors.[1]

Experimental Protocols Preparation of FD-1080 for In Vivo Imaging

- Stock Solution: Prepare a 10 mM stock solution of FD-1080 free acid in dimethyl sulfoxide (DMSO). This stock solution should be stored in aliquots at -20°C or -80°C and protected from light.[5]
- Working Solution: Dilute the stock solution with phosphate-buffered saline (PBS) to a
 working concentration of 2-10 μM. For in vivo injections, a concentration of 80 μM may be
 used.[5] It is recommended to filter the working solution through a 0.2 μm filter before use.[5]
- Complexation with FBS (Optional but Recommended): For enhanced fluorescence, FD-1080 can be complexed with fetal bovine serum (FBS). The dye is incubated with FBS, allowing for the formation of FD-1080-FBS complexes which exhibit a higher quantum yield.[1][3]



In Vivo Imaging Protocol (Mouse Model)

- Administration: Administer the FD-1080 working solution (e.g., 200 μ L of an 80 μ M solution) to the mouse via intravenous injection.[5]
- Imaging: After a short distribution phase (typically 10-20 minutes), the animal can be imaged using a fluorescence imaging system equipped with a 1064 nm laser for excitation and appropriate long-pass filters (e.g., 1100 nm) for emission collection.[5][6]

Protocol for Staining Cells in Suspension

- Cell Preparation: Centrifuge the cell suspension to pellet the cells. Wash the cells twice with PBS. For adherent cells, first, detach them using trypsin, then proceed with centrifugation and washing.[5]
- Staining: Add 1 mL of the FD-1080 working solution to the cells and incubate at room temperature for 10-30 minutes.[5]
- Washing: Centrifuge the stained cells and discard the supernatant. Wash the cells twice with PBS.[5]
- Analysis: Resuspend the cells in PBS or serum-free medium for analysis by flow cytometry or fluorescence microscopy.[5]

Preparation of NIR-Triggered Liposomes

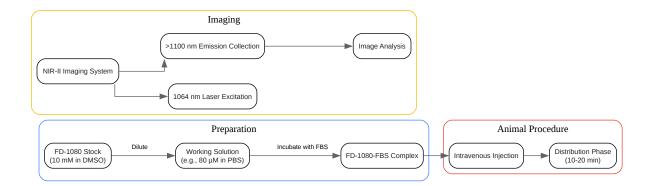
- Lipid Film Formation: Dissolve FD-1080 (0.1 mg), phosphatidylcholine (20 mg), and cholesterol (5 mg) in a chloroform/methanol solution (5:1 v/v).[3] Evaporate the solvent using a rotary evaporator at 37°C to form a thin lipid film on the wall of the flask.[3] Dry the film further under a stream of nitrogen to remove any residual solvent.[3]
- Hydration: Add 5 mL of PBS (0.5 M, pH 6.5) to the flask.[3] Disperse the lipid film by shaking and sonicating (70 Hz, 5 min) until the solution is clear and stable.[3]
- Characterization: The resulting liposomes can be characterized using techniques such as electron microscopy.[3]



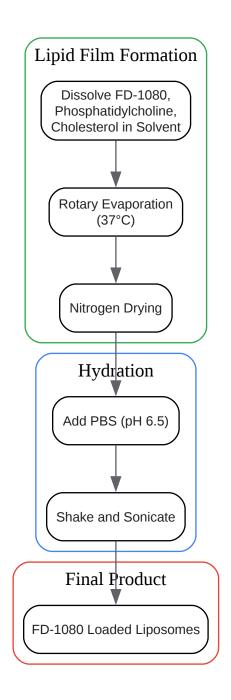
Visualizing Workflows and Concepts

To better illustrate the application of FD-1080, the following diagrams, generated using the DOT language, depict key experimental workflows.











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